

Introduction: The Role of Bioisosterism in Modern Drug Discovery

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Compound of Interest

6-Nitro-1H-indazole-3carbaldehyde

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Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs. It involves the substitution of a specific moiety in a biologically active compound with another group that has similar physical or chemical properties, with the aim of enhancing the compound's pharmacological activity or optimizing its pharmacokinetic and toxicological profile. [1] One of the most important scaffolds in medicinal chemistry is the indole ring system, which is a key structural component in a vast number of natural products and synthetic drugs.[2] Consequently, the development of indole bioisosteres has been an area of intense research.[2] [3] Among these, the indazole scaffold has emerged as a particularly successful replacement for indole, leading to the discovery of several marketed drugs.[4][5] This guide focuses on 6-nitro-1H-indazole-3-carbaldehyde, a versatile building block that serves as a bioisostere of the corresponding 6-nitro-1H-indole-3-carbaldehyde, and explores its synthesis, properties, and applications in drug development.

Physicochemical Properties

6-Nitro-1H-indazole-3-carbaldehyde is a solid, typically appearing as an orange powder.[6] The presence of the nitro group at the 6-position and the carbaldehyde at the 3-position significantly influences its chemical reactivity and potential for biological interactions.[7]



Property	Value	References
Molecular Formula	C ₈ H ₅ N ₃ O ₃	[8][9]
Molecular Weight	191.15 g/mol	[8]
CAS Number	315203-37-3	[8]
Appearance	Orange solid	[6]
Melting Point	Decomposes above 200°C	[6]
InChI Key	UYPSMSUYMARCRX- UHFFFAOYSA-N	[9]
SMILES	O=Cc1nnc2cc(ccc12) INVALID-LINK[O-]	[10]

Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

The primary synthetic route to **6-nitro-1H-indazole-3-carbaldehyde** involves the nitrosation of 6-nitroindole.[4][6] This reaction provides a direct method for converting the indole scaffold to the indazole core.[4]

Experimental Protocol: Nitrosation of 6-Nitroindole

This protocol is adapted from the procedure described by ChemicalBook and Léguillier et al.[4] [6]

Materials:

- 6-Nitroindole
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl, 6 M)
- Distilled water
- Acetonitrile (HPLC grade, for reaction monitoring)



- Round-bottomed flask (500 mL)
- Magnetic stirrer
- Addition funnel
- Vacuum filtration apparatus

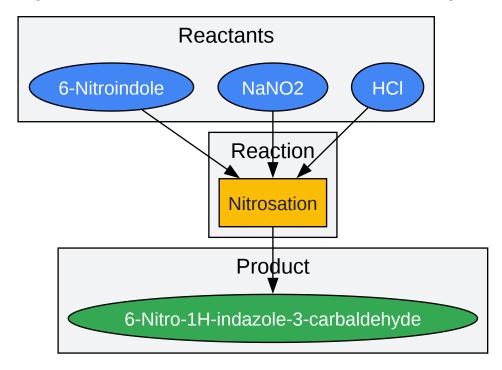
Procedure:

- In a 500 mL round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (6.38 g, 92.5 mmol) in distilled water (150 mL).
- Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the sodium nitrite solution at 20°C. Stir the mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).
- Add 6 M hydrochloric acid (14 mL) dropwise to the bright yellow suspension over a period of 30 minutes using an addition funnel.
- Maintain the reaction temperature at 20°C and continue stirring for 90 minutes after the addition of HCl is complete.
- Monitor the reaction progress by taking a small aliquot, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS to confirm the consumption of the starting material.
- Upon completion, filter the reaction mixture under vacuum and collect the precipitate.
- Wash the collected precipitate with additional distilled water (50 mL).
- Dry the washed precipitate to obtain **6-nitro-1H-indazole-3-carbaldehyde** as an orange solid (yields up to 77% have been reported).[6]

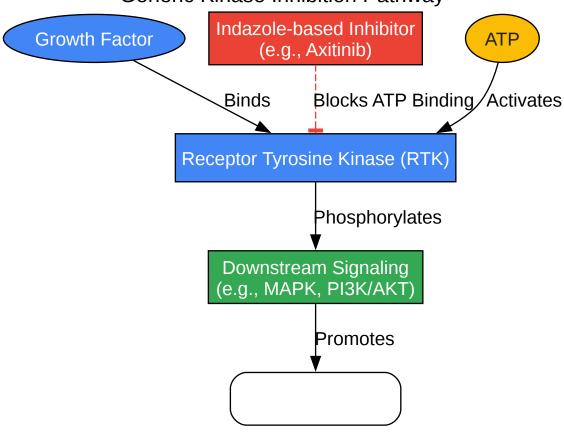
Synthesis Workflow Diagram



Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde



Generic Kinase Inhibition Pathway





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